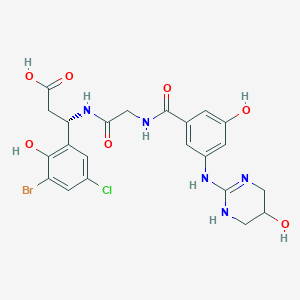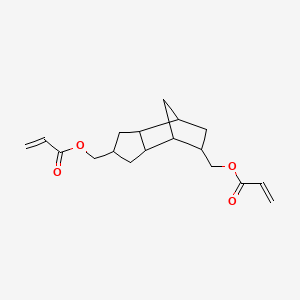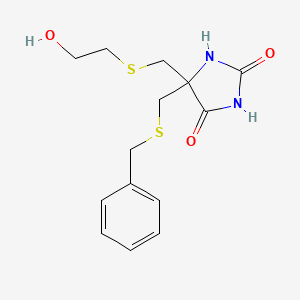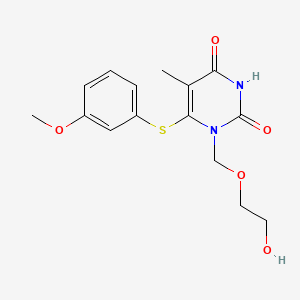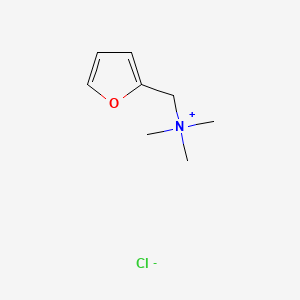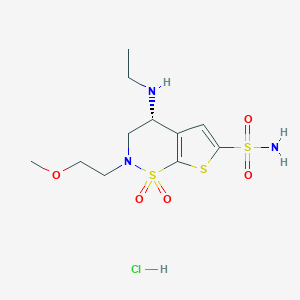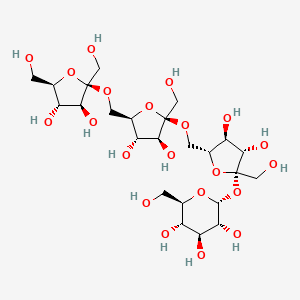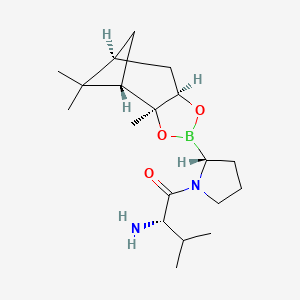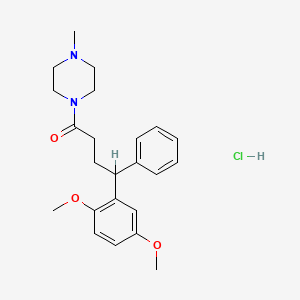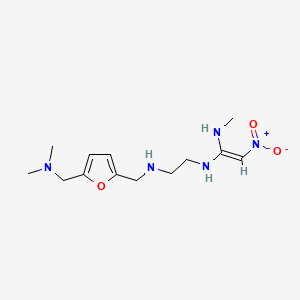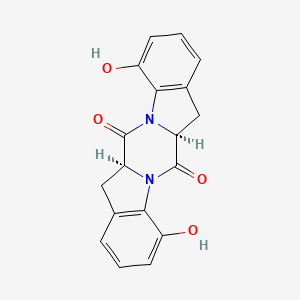
Bipolaramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bipolaramide is a novel dioxopiperazine compound isolated from cultures of Bipolaris sorokiniana.
准备方法
Bipolaramide is synthesized from phenylalanine via cyclo-(L-phenylalanyl-L-phenylalanyl). The structure of this compound is based on 1H and 13C nuclear magnetic resonance data and X-ray crystallography . Incorporation studies with 14C-labelled precursors have established the biosynthetic pathway of this compound .
化学反应分析
Bipolaramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Bipolaramide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dioxopiperazine structures and their reactivity. In biology, this compound is studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential therapeutic applications, including its role in inhibiting certain enzymes and pathways. In industry, this compound is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of bipolaramide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to and inhibiting certain enzymes, leading to the disruption of key biological processes. The molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways .
相似化合物的比较
Bipolaramide is unique compared to other dioxopiperazine compounds due to its specific structure and biosynthetic pathway. Similar compounds include other dioxopiperazines such as gliotoxin and chaetocin. this compound’s unique structure and biosynthetic origin from Bipolaris sorokiniana set it apart from these other compounds .
属性
CAS 编号 |
82220-76-6 |
|---|---|
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
(1S,11S)-5,15-dihydroxy-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-4(9),5,7,14(19),15,17-hexaene-2,12-dione |
InChI |
InChI=1S/C18H14N2O4/c21-13-5-1-3-9-7-11-17(23)20-12(18(24)19(11)15(9)13)8-10-4-2-6-14(22)16(10)20/h1-6,11-12,21-22H,7-8H2/t11-,12-/m0/s1 |
InChI 键 |
GTOVKZDHLOHHHT-RYUDHWBXSA-N |
手性 SMILES |
C1[C@H]2C(=O)N3[C@@H](CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
规范 SMILES |
C1C2C(=O)N3C(CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


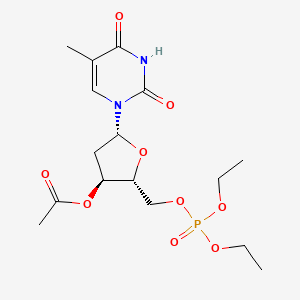

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
